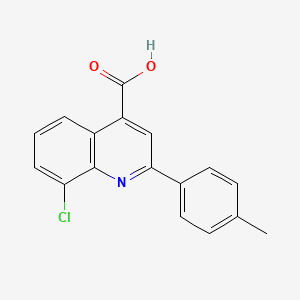

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.74 . This compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is 1S/C17H12ClNO2/c1-10-5-2-3-6-11 (10)15-9-13 (17 (20)21)12-7-4-8-14 (18)16 (12)19-15/h2-9H,1H3, (H,20,21) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a solid compound . It has a molecular weight of 297.74 . The compound’s IUPAC name is 8-chloro-2-(2-methylphenyl)-4-quinolinecarboxylic acid .Wissenschaftliche Forschungsanwendungen

Bioavailability and Metabolism

Chlorogenic acid, structurally related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, shows significant antioxidant and anticarcinogenic properties. Its bioavailability largely depends on its metabolism by gut microflora, highlighting the complex interactions between dietary polyphenols and gut microbiota (Gonthier et al., 2003).

Structural Studies of Helical Oligoamides

Research on quinoline-derived oligoamides, including derivatives of 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, reveals their potential in forming stable helical structures. These structures are significant for studying various biological systems and may hold promise for future biochemical applications (Jiang et al., 2003).

Anticancer Activity

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, closely related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, have been synthesized and shown significant anticancer activity. These compounds demonstrate potential as novel anticancer agents, particularly in inhibiting the ATPase domain of hTopoIIα (Bhatt et al., 2015).

Fluorophores and Radioprotectors

Quinoline derivatives, including those similar to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, are known for their efficiency as fluorophores. They have potential applications in biochemistry and medicine, notably as antioxidants and radioprotectors, offering a new avenue for exploring their applications in these fields (Aleksanyan & Hambardzumyan, 2013).

Chelating Ion Exchangers

Compounds structurally similar to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid have been grafted onto polymers and tested for extracting metal ions. These studies underscore their potential in environmental applications, particularly in the selective extraction of heavy metals from aqueous solutions (Moberg et al., 1990).

Synthesis of Natural Alkaloids

The synthesis of natural quinoline alkaloids, structurally related to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, has shown promising therapeutic potential, particularly in the treatment of Parkinson's disease. These findings indicate the significant medicinal value of quinoline derivatives in neurodegenerative diseases (Lee et al., 2022).

Antimicrobial Activity

Synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, similar in structure to 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, have exhibited significant antimicrobial activity against a range of gram-positive and gram-negative organisms. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Eigenschaften

IUPAC Name |

8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOGLXTXMVIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)

![2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2832020.png)

![5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide](/img/structure/B2832023.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2832024.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2832028.png)